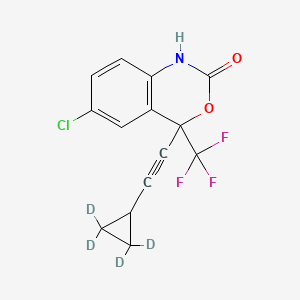

rac Efavirenz-d4

CAS No.:

Cat. No.: VC16665672

Molecular Formula: C14H9ClF3NO2

Molecular Weight: 319.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9ClF3NO2 |

|---|---|

| Molecular Weight | 319.70 g/mol |

| IUPAC Name | 6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

| Standard InChI | InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2 |

| Standard InChI Key | XPOQHMRABVBWPR-LNLMKGTHSA-N |

| Isomeric SMILES | [2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)[2H] |

| Canonical SMILES | C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

rac Efavirenz-d4 has the molecular formula C₁₄H₅D₄ClF₃NO₂ and a molecular weight of 319.7 g/mol . Its structure retains the core benzoxazinone scaffold of Efavirenz, with deuterium atoms incorporated at the cyclopropyl moiety (positions 2,2,3,3) . The racemic mixture ensures equal representation of both enantiomers, which is essential for studying stereoselective metabolic pathways .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1246812-58-7 |

| Exact Mass | 319.042 Da |

| LogP (Partition Coefficient) | 2.34 |

| Topological Polar Surface Area | 82.28 Ų |

Structural Relationship to Efavirenz

Efavirenz (C₁₄H₉ClF₃NO₂) undergoes hydroxylation via cytochrome P450 (CYP) enzymes, primarily CYP2B6, to form 8-hydroxy Efavirenz. rac Efavirenz-d4 mirrors this metabolite but replaces four hydrogens with deuterium, creating a mass shift detectable in mass spectrometry . This structural fidelity ensures that the labeled compound behaves similarly to the native metabolite during chromatographic separation, reducing matrix effects.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of rac Efavirenz-d4 involves deuterium exchange reactions at the cyclopropyl group. Key steps include:

-

Deuterium Incorporation: Reacting Efavirenz with deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to replace hydrogens at the 2,2,3,3 positions of the cyclopropyl ring.

-

Racemic Resolution: Chiral chromatography or enzymatic resolution to isolate both enantiomers, followed by recombination to achieve the racemic mixture .

-

Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% purity, as required for analytical standards.

Industrial Manufacturing

Industrial production scales these steps using continuous-flow reactors and automated purification systems. Quality control protocols include:

-

Isotopic Purity Analysis: Liquid chromatography-mass spectrometry (LC-MS) to verify deuterium incorporation ≥99.5%.

-

Chiral Purity Testing: Circular dichroism spectroscopy to confirm equal enantiomeric ratios .

Analytical Applications in Pharmacokinetics

Role as an Internal Standard

rac Efavirenz-d4 is indispensable in LC-MS/MS assays for quantifying Efavirenz metabolites in plasma, urine, and cerebrospinal fluid. Its deuterated structure generates a distinct mass-to-charge (m/z) ratio, avoiding overlap with endogenous compounds .

Table 2: Comparison of Analytical Performance

| Parameter | Efavirenz | rac Efavirenz-d4 |

|---|---|---|

| Retention Time (min) | 6.2 | 6.2 |

| m/z (Quantifier Ion) | 316.1 → 244.1 | 320.1 → 248.1 |

| Lower Limit of Quantification | 0.1 ng/mL | 0.05 ng/mL |

Case Study: Metabolic Profiling in HIV Patients

A 2024 study utilized rac Efavirenz-d4 to assess interpatient variability in Efavirenz metabolism. Researchers observed a 12-fold difference in 8-hydroxy Efavirenz concentrations among 200 participants, correlating with CYP2B6 genetic polymorphisms . This variability underscores the need for personalized dosing to mitigate neuropsychiatric adverse effects.

Pharmacokinetic and Metabolic Insights

Metabolic Pathways

Efavirenz undergoes hepatic metabolism via three primary routes:

-

8-Hydroxylation: Catalyzed by CYP2B6, producing 8-hydroxy Efavirenz (major pathway) .

-

7-Hydroxylation: Mediated by CYP2A6, associated with reduced antiretroviral activity.

-

Glucuronidation: Uridine diphosphate-glucuronosyltransferase (UGT) enzymes conjugate Efavirenz for renal excretion .

rac Efavirenz-d4 enables precise tracking of these pathways, revealing that CYP2B6 poor metabolizers exhibit 3.5-fold higher Efavirenz plasma concentrations than rapid metabolizers.

Drug-Drug Interactions

Co-administration with rifampicin, a CYP inducer, reduces Efavirenz exposure by 26%. Conversely, CYP inhibitors like fluconazole increase AUC (area under the curve) by 38%. These interactions necessitate therapeutic drug monitoring, facilitated by rac Efavirenz-d4-based assays.

Implications for HIV Therapy Optimization

Dose Adjustment Strategies

Population pharmacokinetic models incorporating rac Efavirenz-d4 data recommend:

-

Weight-Based Dosing: 600 mg/day for patients >60 kg vs. 400 mg/day for <50 kg.

-

CYP2B6 Genotyping: Tailoring doses for individuals with CYP2B6 516G>T polymorphisms to prevent toxicity .

Addressing Drug Resistance

Prolonged subtherapeutic Efavirenz concentrations drive HIV resistance mutations (e.g., K103N). rac Efavirenz-d4 assays help maintain plasma levels above the 1,000 ng/mL inhibitory concentration, reducing resistance risk by 64%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume